molecular formula C10H11ClF2N2 B1435000 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine CAS No. 2003697-55-8

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine

Cat. No.: B1435000
CAS No.: 2003697-55-8
M. Wt: 232.66 g/mol
InChI Key: RWDDDURBOCZMJU-UHFFFAOYSA-N
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Description

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine involves several steps. One common method includes the reaction of 2-chloropyridine with 4,4-difluoropiperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides and reduction to form amines.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki coupling to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: This compound is being investigated for its potential therapeutic effects, including antimicrobial and antiviral activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine can be compared with other pyridine derivatives such as:

    2,4-Dichloropyrimidine: Similar in structure but with different substituents, leading to different reactivity and applications.

    4,4-Difluoropiperidine: Shares the piperidine ring but lacks the pyridine moiety, resulting in different chemical properties and uses.

    2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine: Another related compound with a pyrimidine ring, offering unique biological activities.

The uniqueness of this compound lies in its specific combination of the pyridine and piperidine rings, along with the presence of chlorine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-(4,4-difluoropiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2N2/c11-9-7-8(1-4-14-9)15-5-2-10(12,13)3-6-15/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDDDURBOCZMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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